2-methyl-2-(4-methylimidazol-1-yl)-N-[(1-phenylcyclopropyl)methyl]propanamide
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Overview
Description
2-methyl-2-(4-methylimidazol-1-yl)-N-[(1-phenylcyclopropyl)methyl]propanamide is a synthetic organic compound that features a unique structure combining an imidazole ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(4-methylimidazol-1-yl)-N-[(1-phenylcyclopropyl)methyl]propanamide typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Cyclopropyl group attachment: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(4-methylimidazol-1-yl)-N-[(1-phenylcyclopropyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to the formation of imidazolines .
Scientific Research Applications
2-methyl-2-(4-methylimidazol-1-yl)-N-[(1-phenylcyclopropyl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors associated with diseases.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Mechanism of Action
The mechanism of action of 2-methyl-2-(4-methylimidazol-1-yl)-N-[(1-phenylcyclopropyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, while the cyclopropyl group can enhance binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-(4-methylimidazol-1-yl)propanamide: Lacks the cyclopropyl group, which may reduce its binding affinity and specificity.
N-[(1-phenylcyclopropyl)methyl]propanamide: Lacks the imidazole ring, which may limit its ability to interact with metal ions or form hydrogen bonds.
Properties
IUPAC Name |
2-methyl-2-(4-methylimidazol-1-yl)-N-[(1-phenylcyclopropyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-11-21(13-20-14)17(2,3)16(22)19-12-18(9-10-18)15-7-5-4-6-8-15/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDUXLZJDKDBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C(C)(C)C(=O)NCC2(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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